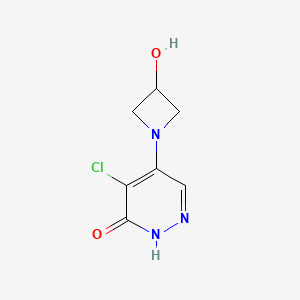

4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-chloro-4-(3-hydroxyazetidin-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c8-6-5(1-9-10-7(6)13)11-2-4(12)3-11/h1,4,12H,2-3H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZVLKBRVSTZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C(=O)NN=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has shown that 4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one exhibits significant antimicrobial properties. In vitro studies indicated that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting moderate to strong antimicrobial efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), it demonstrated cytotoxic effects with IC50 values below 20 µM. These findings suggest that the compound may induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 18 |

The biological activity of 4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it appears to activate intrinsic apoptotic pathways, leading to cell death.

- Interaction with Receptors : Preliminary studies suggest potential interactions with GABA receptors, which may contribute to its neuropharmacological effects.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various pyridazinone derivatives, including our compound. The results indicated that modifications to the azetidine ring significantly enhanced antibacterial activity compared to unmodified analogs.

Case Study 2: Anticancer Effects

In another study, researchers explored the anticancer potential of this compound in vivo using xenograft models. Treatment with 4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 5-Position

The 5-position substituent critically influences physicochemical properties and biological activity. Key analogues include:

Table 1: Key Pyridazinone Analogues and Their Properties

Structural and Functional Insights

- Ring Size and Hydroxylation: The 3-hydroxyazetidine group (4-membered ring) in the target compound contrasts with larger rings like piperidine (6-membered) in or pyrrolidine (5-membered) in . Hydroxylation (e.g., 3-hydroxyazetidine vs. 3-hydroxymethylpiperidine in ) improves hydrophilicity, which could enhance solubility but reduce membrane permeability .

- Synthetic Accessibility: The synthesis of 4-chloro-5-substituted pyridazinones typically involves nucleophilic substitution at the 5-position of 4,5-dichloropyridazin-3(2H)-one. For example, describes coupling 4-chloro-5-hydroxypyrrolidinyl derivatives with bromopyridines using cesium carbonate as a base . Microwave-assisted reactions () and transition metal catalysis () are employed to introduce complex substituents like isoxazole or pyrimidine rings .

- Biological Activity: α1-Adrenergic Antagonism: Compounds like 4-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one () and its bromopentyl derivatives () show potent α1-blocking activity, relevant for treating hypertension . Herbicidal Activity: Norflurazon () leverages the trifluoromethylphenyl group for herbicidal action, highlighting the role of electron-withdrawing substituents in agrochemical design .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability :

- Hydroxy groups (e.g., 3-hydroxyazetidine) may undergo glucuronidation, reducing bioavailability. Methylation or fluorination (e.g., ) can mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.